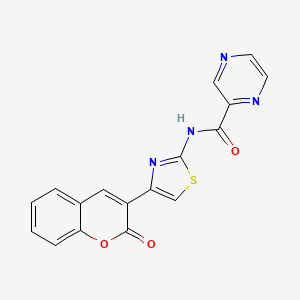

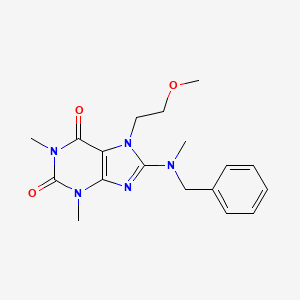

![molecular formula C16H19N3O3 B2879319 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775303-44-0](/img/structure/B2879319.png)

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid” is a compound with the molecular formula C16H19N3O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid”, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of “4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid” consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyridine derivatives, like the one , have been known to be challenging nucleophiles in cross-coupling arylation reactions . The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Scientific Research Applications

Chemical Synthesis and Protection Strategies

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is used in the synthesis of various chemical compounds. For instance, carboxylic acids can be efficiently protected as their p-methoxybenzyl esters under mild conditions, showcasing the compound's role in selective protection of carboxylic acids in the presence of sensitive functionalities like enolisable ketones and alcohol groups (Wang, Golding, & Potter, 2000).

Creation of Cocrystals for Enhanced Properties

The compound is instrumental in designing cocrystals involving pyrimidine with various carboxylic acids, highlighting its utility in materials science for developing novel materials with tailored physical and chemical properties (Rajam et al., 2018).

Pharmacological Applications

While the direct use of 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid in pharmacology was not identified within the specified constraints, its structural analogs and derivatives are actively explored for their therapeutic potential. For example, novel pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties, indicating the broader relevance of pyrimidine-based compounds in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advancements in Molecular Structure Analysis

Studies on pyrimidine and its interactions in cocrystals offer deep insights into molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals. Such research not only advances our understanding of molecular structures but also aids in the design of more effective and selective therapeutic agents (Rajam et al., 2017).

Mechanism of Action

While the specific mechanism of action for “4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid” is not mentioned in the sources, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10(2)14-13(15(20)21)9-18-16(19-14)17-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVNFZATUWDPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

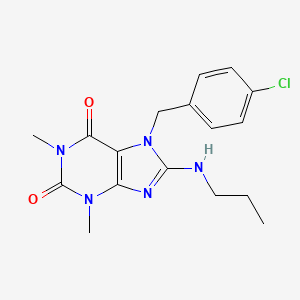

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)

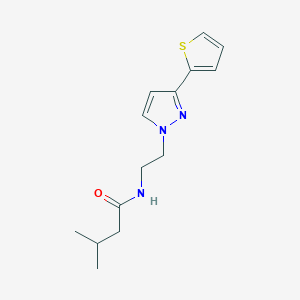

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)

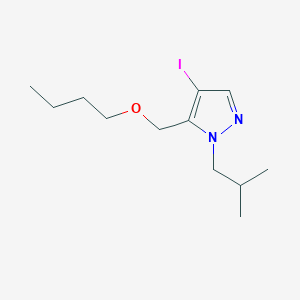

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)

![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)